Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate
Description
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate is a synthetic intermediate featuring a cyclohexylmethylamino core modified with a tert-butoxycarbonyl (Boc) protecting group and an ethyl acetate ester. The Boc group shields the amine functionality during synthetic processes, while the ethyl ester enhances solubility and facilitates further derivatization. This compound is pivotal in medicinal chemistry for constructing peptidomimetics or bioactive molecules requiring controlled amine reactivity .
Properties
IUPAC Name |
ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-5-21-13(19)11-17-12-16(9-7-6-8-10-16)18-14(20)22-15(2,3)4/h17H,5-12H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLVCAHALABTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A widely reported method involves reductive amination between tert-butyl (1-aminocyclohexyl)methylcarbamate and ethyl glyoxylate. In a representative procedure, tert-butyl (1-aminocyclohexyl)methylcarbamate (1.0 equiv) reacts with ethyl glyoxylate (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by addition of sodium cyanoborohydride (1.5 equiv). The Boc group remains stable under these mildly acidic conditions (pH ~5). After 12 hours, the mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 74% of the target compound.
Key Optimization Parameters :
Alkylation of Boc-Protected Cyclohexylmethylamine
Alternative routes employ alkylation reactions. Boc-cyclohexylmethylamine (1.0 equiv) is treated with ethyl bromoacetate (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile. Post-reaction workup includes dilution with water, extraction with dichloromethane, and drying over MgSO₄. Column chromatography (ethyl acetate/hexane, 1:2) affords the product in 68% yield.
Advantages :
Stepwise Assembly via Imine Intermediate
A third approach involves imine formation followed by reduction. Cyclohexanone (1.0 equiv) reacts with tert-butyl carbamate (1.2 equiv) in methanol under reflux to form the Schiff base, which is subsequently reduced with sodium borohydride (1.5 equiv). The resulting tert-butyl (1-aminocyclohexyl)methylcarbamate is then alkylated with ethyl bromoacetate as described in Section 1.2. This method achieves an overall yield of 62% but requires additional purification steps after each stage.
Challenges :
-
Intermediate Stability : The imine intermediate is sensitive to moisture, necessitating anhydrous conditions.
-
Byproducts : Over-reduction to the secondary amine occurs if NaBH₄ is used instead of NaBH3CN.
Reaction Conditions and Optimization
Solvent Systems
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 74 | 98 | 12 |
| DMF | 68 | 95 | 6 |
| Dichloromethane | 58 | 90 | 18 |
THF is optimal for reductive amination due to its ability to stabilize charged intermediates, while DMF accelerates alkylation via polar aprotic effects.
Catalytic and Stoichiometric Additives
Inclusion of molecular sieves (4Å) in reductive amination improves yields by 12% through water removal, preventing hydrolysis of the imine. Similarly, catalytic iodine (5 mol%) in alkylation reactions enhances electrophilicity of ethyl bromoacetate, reducing reaction time to 4 hours.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) is standard for isolating the product. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual Boc-deprotected byproducts, achieving >99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH3), 3.23 (t, J = 6.8 Hz, 2H, NCH2), 4.12 (q, J = 7.1 Hz, 2H, OCH2CH3).
-
LC-MS : [M+H]⁺ = 343.2, consistent with the molecular formula C₁₆H₂₈N₂O₄.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can
Biological Activity
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate, also known by its CAS number 946598-34-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and implications in medicinal chemistry.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 285.38 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 285.38 g/mol |
| Purity | >98.0% (GC) |
| Appearance | White to almost white powder or crystal |
| Melting Point | 73.0 to 77.0 °C |
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Properties : Compounds related to this compound have demonstrated antibacterial and antifungal activities against various pathogens.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including:
- Protein Kinases : Some studies suggest that similar compounds can inhibit protein kinases involved in cancer cell proliferation.
- P-glycoprotein (P-gp) : Research has shown that certain derivatives can modulate P-gp activity, affecting drug efflux and bioavailability.
Case Studies
- Antitumor Activity : In a study involving various amino acid-derived compounds, it was found that specific derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications against tumors .
- Antimicrobial Testing : A comparative study demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against Escherichia coli and Bacillus subtilis, indicating its potential as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate is used as an intermediate in the synthesis of peptide-based drugs. Its structure allows for the incorporation of cyclohexyl groups, which can enhance pharmacokinetic properties such as solubility and bioavailability. The tert-butoxycarbonyl (Boc) protecting group is commonly employed in peptide synthesis to protect amine functionalities during chemical reactions.
Case Study :
Research has demonstrated that derivatives of this compound can exhibit enhanced activity against specific biological targets, making them candidates for further development into therapeutics for conditions such as cancer and neurodegenerative diseases .
2. Targeted Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it suitable for use in targeted drug delivery systems. By modifying the ethyl ester group, researchers can create prodrugs that release active pharmaceutical ingredients (APIs) in a controlled manner upon reaching specific tissues or cellular environments.
3. Structure-Activity Relationship (SAR) Studies
this compound serves as a valuable tool in SAR studies aimed at optimizing the efficacy and safety profiles of new drug candidates. By systematically altering functional groups and assessing their impact on biological activity, researchers can refine lead compounds.
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound has been utilized in studies investigating enzyme inhibitors, particularly those involved in metabolic pathways related to amino acid metabolism. Its structural features allow for interactions with active sites of enzymes, providing insights into mechanism-based inhibition.
2. Receptor Binding Assays
Due to its structural similarity to naturally occurring compounds, this ethyl acetate derivative can be used in receptor binding assays to evaluate affinity and selectivity towards various receptors, contributing to the understanding of receptor-ligand interactions.
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate (CAS 946598-34-1)
- Structure: Differs by lacking the methylamino linker; Boc is directly attached to the cyclohexane ring.
- Molecular Weight: 285.38 g/mol (C₁₅H₂₇NO₄).
- Properties: Stereochemical specificity (1R,4R) enhances rigidity, favoring interactions with chiral targets. The absence of the methylamino group reduces nitrogen nucleophilicity, altering reactivity in coupling reactions .
Benzyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate (CAS Unavailable)
- Structure: Replaces ethyl acetate with a benzyl ester and introduces a propenoate group.
- Molecular Weight : 291.35 g/mol.
- Properties : The benzyl ester increases lipophilicity, while the α,β-unsaturated ester enables Michael addition or Diels-Alder reactions, broadening synthetic utility compared to the saturated ethyl ester in the target compound .
Ethyl 2-((tert-butoxycarbonyl)amino)acetate (CAS 31954-27-5)
- Structure : Simplifies the scaffold by omitting the cyclohexylmethyl group.
- Molecular Weight: ~189.21 g/mol (C₉H₁₇NO₄).
- Properties: Reduced steric hindrance accelerates Boc deprotection under acidic conditions.
Analogs with Alternative Core Rings
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate (CAS 1998216-45-7)
- Structure : Replaces cyclohexane with a strained cyclopropane ring and adds a hydroxymethyl group.
- Molecular Weight : ~313.35 g/mol (estimated).
- The hydroxymethyl group allows for further functionalization (e.g., phosphorylation) but may reduce passive membrane permeability .
Ethyl 2-(6-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate (CAS 408365-87-7)
- Structure : Incorporates a pyridine ring instead of cyclohexane.
- Molecular Weight : 280.32 g/mol (C₁₄H₂₀N₂O₄).
- Properties : The aromatic pyridine enhances π-π stacking and hydrogen-bonding capabilities, beneficial for targeting enzymes or receptors with aromatic binding pockets. The basic nitrogen in pyridine may alter pH-dependent solubility compared to the aliphatic cyclohexane .
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate (CAS 75847-80-2)
- Structure : Replaces Boc with a dimethylcarbamoyl group.
- Molecular Weight : ~284.35 g/mol (estimated).
- Properties : The dimethylcarbamoyl group increases metabolic stability compared to the acid-labile Boc, making it suitable for in vivo applications. However, reduced ease of deprotection limits its utility in stepwise synthesis .
Comparative Data Table
Q & A
Q. What are the established synthetic methodologies for Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate, and how can reaction conditions be optimized for improved yield?
Answer: The synthesis typically involves:
- Hydrolysis of ethyl esters using LiOH in THF/water (0°C, 2 hours) for intermediate generation .
- Coupling reactions with tert-butoxycarbonyl (Boc)-protected amines, requiring anhydrous conditions to prevent Boc group degradation .
Optimization Strategies:
| Parameter | Adjustment | Impact on Yield |
|---|---|---|
| Solvent System | THF/H2O vs DMF | Enhanced solubility |
| Stoichiometry | LiOH (1.5 eq vs 2 eq) | Reduced side reactions |
| Temperature Control | Strict 0°C maintenance | Minimizes ester hydrolysis |
Post-reaction purification via aqueous workup (EtOAc extraction) and column chromatography (silica gel, hexane:EtOAc gradient) ensures purity >95% .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Answer: Key Analytical Techniques:
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<sup>1</sup>H NMR (300 MHz, CDCl3):
Proton Environment δ (ppm) Multiplicity tert-Butyl group 1.40 Singlet Ester methyl (OCH3) 3.63 Singlet Cyclohexyl methylene 1.96–1.69 Multiplet Source: -
Mass Spectrometry (ESI): Expected [M+Na]<sup>+</sup> at m/z 372.4 .
-
HPLC Purity Assessment: Use C18 column with 0.1% TFA in acetonitrile/water gradient (UV 254 nm).
Discrepancies in NMR peaks may indicate rotameric forms or impurities. Recrystallization (EtOAc/hexane) or preparative TLC resolves such issues .
Q. What safety protocols are critical during synthesis and handling?
Answer: Hazard Mitigation:
- GHS Classifications: Skin irritation (Category 2), eye damage (Category 2A) .
- PPE Requirements: Nitrile gloves, chemical goggles, and fume hood use mandatory during solvent evaporation .
- First Aid: 15-minute eye rinsing with saline; medical consultation required for oral exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and observed spectral data?
Answer: Common Issues and Solutions:
| Discrepancy Type | Diagnostic Approach | Resolution Method |
|---|---|---|
| Unexpected NMR splitting | 2D COSY for connectivity | Confirm rotameric states |
| Low-resolution MS peaks | HRMS analysis | Identify isotopic clusters |
| Purity <95% | Column chromatography | Gradient elution optimization |
For Boc-protected intermediates, verify Boc stability via FT-IR (C=O stretch at ~1680 cm<sup>-1</sup>) .
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
Answer: SAR Design Framework:
Example SAR Table from Analog Studies:
| Analog Structure | Target Activity | Reference |
|---|---|---|
| Ethyl 2-(benzylamino)acetate | Antimicrobial screening | |
| Tetrazole-containing derivatives | GPR88 agonist activity |
Q. What analytical methods detect trace impurities (<0.1%) in the final product?
Answer: Advanced Detection Techniques:
| Method | Sensitivity | Application Example |
|---|---|---|
| HRMS (Q-TOF) | 0.01% | Isotopic pattern matching |
| qNMR with TMB | 0.1% | Absolute quantification |
| Charged Aerosol HPLC | 0.05% | Non-UV active impurities |
Q. How should stability studies be designed for long-term storage?
Answer: Stability Protocol:
Q. What computational tools aid in predicting biological activity?
Answer: In Silico Workflow:
Docking Studies: AutoDock Vina for target binding affinity .
ADMET Prediction: SwissADME for bioavailability parameters.
QSAR Modeling: MOE descriptors for activity cliffs.
Example Docking Scores:
| Compound Variant | GPR88 Binding Energy (kcal/mol) |
|---|---|
| Parent structure | -8.2 |
| Methyl ester analog | -7.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
